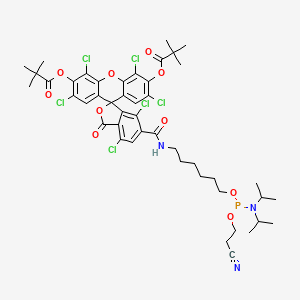

![molecular formula C23H18ClN3O5S B12042367 ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-47-3](/img/structure/B12042367.png)

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of thiazolopyrimidines , which exhibit diverse biological activities. Its complex structure combines a thiazole ring, a pyrimidine ring, and various functional groups. Let’s explore its synthesis, properties, and applications.

準備方法

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Hantzsch reaction , which combines a thiazole precursor with a pyrimidine derivative. The specific synthetic route may vary, but it typically includes condensation, cyclization, and functional group modifications.

Reaction Conditions::Condensation: The initial step involves condensing appropriate starting materials.

Cyclization: Cyclization of the intermediate forms the fused thiazolopyrimidine ring system.

Functionalization: Subsequent reactions introduce the chlorophenyl, nitrobenzylidene, and ester moieties.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize the synthetic route for scalability, efficiency, and yield.

化学反応の分析

反応::

酸化: ニトロ基は、アミノ基に還元される可能性があります。

置換: クロロフェニル基は、求電子置換反応に関与する可能性があります。

還元: カルボニル基の還元により、対応するアルコールが生成されます。

還元: 触媒(例:パラジウム炭素)を用いた水素ガス(H₂)。

置換: 求電子置換反応用のルイス酸(例:AlCl₃)。

主な生成物:: この化合物の主な生成物には、還元された形態(アミノ誘導体)および様々な置換誘導体が含まれます。

4. 科学研究での応用

化学::医薬品化学: 研究者は、抗結核剤としての可能性を探索しています.

有機合成: より複雑な分子のビルディングブロックとして役立ちます。

抗菌活性: 結核菌に対する有効性を調査されています。

創薬: 新規な薬物候補の開発につながる可能性があります。

製薬: 結核治療における潜在的な用途。

農薬: 作物保護に用途が見いだされる可能性があります。

科学的研究の応用

Chemistry::

Medicinal Chemistry: Researchers explore its potential as an anti-tubercular agent.

Organic Synthesis: It serves as a building block for more complex molecules.

Antimicrobial Activity: Investigated for its efficacy against Mycobacterium tuberculosis.

Drug Development: May inspire novel drug candidates.

Pharmaceuticals: Potential use in tuberculosis therapy.

Agrochemicals: May find applications in crop protection.

作用機序

この化合物は、細菌の増殖阻害に関与する特定の分子標的に作用すると考えられます。その正確な作用機序を解明するためには、さらなる研究が必要です。

6. 類似の化合物との比較

類似の化合物の直接的なリストはありませんが、研究者はしばしば関連するチアゾロピリミジンと比較します。その官能基のユニークな組み合わせが、この化合物を際立たせています。

類似化合物との比較

While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolopyrimidines. Its unique combination of functional groups sets it apart.

特性

CAS番号 |

300377-47-3 |

|---|---|

分子式 |

C23H18ClN3O5S |

分子量 |

483.9 g/mol |

IUPAC名 |

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)15-6-8-16(24)9-7-15)21(28)18(33-23)12-14-4-10-17(11-5-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+ |

InChIキー |

AZFWKBYJKONFBB-LDADJPATSA-N |

異性体SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |

正規SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B12042293.png)

![(4Z)-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12042327.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12042331.png)

![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12042335.png)

![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)

![3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12042349.png)

![4-hydroxy-6-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12042362.png)